![molecular formula C14H8BrF6NO2S B2948809 N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide CAS No. 712298-33-4](/img/structure/B2948809.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide is a chemical compound characterized by its trifluoromethyl groups and bromobenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3,5-bis(trifluoromethyl)aniline, undergoes bromination to introduce the bromo group at the para position of the benzene ring.
Sulfonation: The brominated compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Amination: Finally, the sulfonated compound is treated with ammonia to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Hydroxylated or alkylated derivatives.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound is used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to biological responses.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.
Comparison with Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide is unique due to its trifluoromethyl groups and bromobenzenesulfonamide structure. Similar compounds include:
N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in organic chemistry.
3,5-bis(trifluoromethyl)benzenethiol: Employed in the synthesis of various chemical derivatives.
These compounds share the trifluoromethyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIPUTVKNZRMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2948726.png)
![[(1R,4S)-4-[(thiophen-2-ylmethyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B2948727.png)
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine](/img/structure/B2948729.png)
![7-(4-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2948732.png)
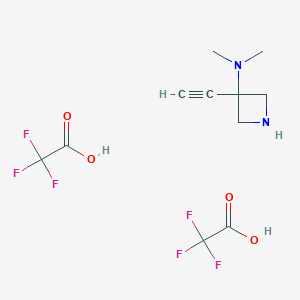
![2-[(2-Chloropyridin-3-yl)amino]butanoic acid](/img/structure/B2948735.png)
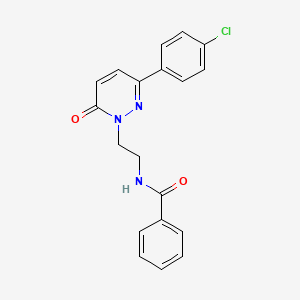
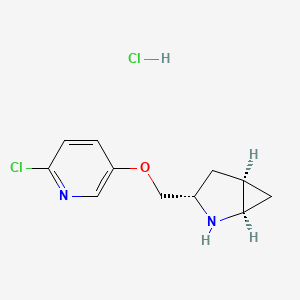
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)
![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)
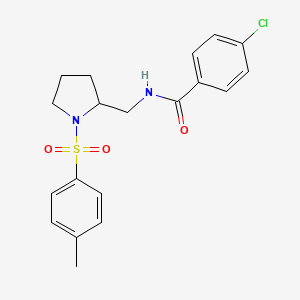
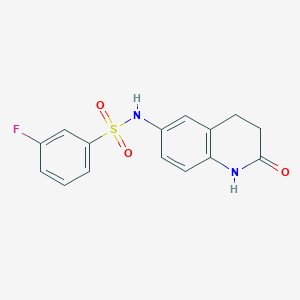
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2948749.png)
